molecular formula C19H17F3N2O3 B2849007 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921996-23-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2849007
CAS No.: 921996-23-8
M. Wt: 378.351
InChI Key: CBNHKIJBQNRUTL-UHFFFAOYSA-N
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Description

"N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide" is a benzamide derivative featuring a benzoxazepine core fused with a substituted benzamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with an ethyl group at position 4 and a ketone at position 3. The benzamide component includes a trifluoromethyl (-CF₃) group at the para position of the benzene ring.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-24-9-10-27-16-8-7-14(11-15(16)18(24)26)23-17(25)12-3-5-13(6-4-12)19(20,21)22/h3-8,11H,2,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHKIJBQNRUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with an ethyl ester under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s properties may be explored for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of "N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide," a comparative analysis with structurally analogous compounds is provided below. Key differences in core structures, substituents, and reported applications are highlighted.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Reported Activity References
This compound (Target) Benzoxazepine + benzamide -CF₃ (para), ethyl (position 4) Not explicitly stated in evidence
2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Benzoxazepine + benzamide -OCH₂CH₃ (para) instead of -CF₃ Not specified
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Tetrazole + benzamide -CF₃ (para), -Cl (ortho), -S-CH₃ (meta), tetrazole ring Herbicidal activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole + sulfonylbenzene -SO₂-C₆H₄-X (X = H, Cl, Br), -2,4-difluorophenyl Synthesized for structural studies
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide -CF₃ (phenoxy), -2,4-difluorophenyl Herbicidal (inhibition of carotenogenesis)

Key Observations

Core Heterocyclic Systems: The target compound’s benzoxazepine core distinguishes it from triazole (e.g., compounds [7–9]) or tetrazole-based analogs (e.g., the herbicidal sodium salt in ). In contrast, triazole and tetrazole derivatives are widely used in herbicidal and antifungal applications .

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and diflufenican is associated with enhanced lipophilicity and resistance to metabolic degradation. However, its position and pairing with other substituents dictate functionality. For example, the herbicidal sodium salt in combines -CF₃ with -Cl and -S-CH₃, enabling broad-spectrum weed control, whereas the target compound’s -CF₃ on benzamide may optimize target binding in a different context.

Such methods contrast with the likely multi-step synthesis required for benzoxazepine-based structures, which may involve Friedel-Crafts acylation or ring-closing reactions.

Tautomerism and Stability: Triazole derivatives [7–9] exhibit tautomerism between thione and thiol forms, stabilized by the absence of νS-H bands in IR spectra .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H16F3N2O
  • Molecular Weight : 296.30 g/mol

The structural characteristics include a benzoxazepine core with a trifluoromethyl group that may influence its biological properties.

Recent studies have indicated that compounds within the benzoxazepine class exhibit significant immunomodulatory effects. Specifically, this compound has been shown to suppress IL-17 release in human T-helper 17 (Th17) cells. This suppression is mediated through an induced-fit binding mode to the nuclear receptor RORγt, which is crucial for Th17 cell differentiation and function .

Biological Activities

  • Immunomodulatory Effects :
    • The compound has demonstrated potent suppression of pro-inflammatory cytokines such as IL-17. This effect suggests potential applications in autoimmune diseases characterized by Th17 cell activity .
  • Antitumor Activity :
    • Research indicates that benzoxazepines can exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves modulation of key signaling pathways that control cell survival and proliferation.
  • Cytotoxicity :
    • In vitro studies have shown that this compound can selectively induce cytotoxicity in various cancer cell lines while sparing normal cells. This selective action may be attributed to its ability to target specific molecular pathways involved in tumorigenesis.

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReferences
ImmunomodulationSuppression of IL-17 release
Antitumor ActivityInduction of apoptosis in cancer cells
CytotoxicitySelective toxicity towards cancer cell lines

Case Study: Th17 Cell Modulation

In a controlled study involving human T-helper cells, the application of this compound resulted in a significant decrease in IL-17 production. The study highlighted the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis where IL-17 plays a pivotal role .

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